The synthesis of (+)-Bamethan typically involves several steps that can include the reaction of phenolic compounds with amines. One common method is the Friedel-Crafts reaction followed by hydrolysis and reduction processes. Specific catalysts and solvents are often employed to optimize yield and purity during these reactions. Detailed synthetic routes may involve the following steps:
The molecular structure of (+)-Bamethan can be described as follows:
The compound's structure allows it to interact with various biological targets, which is essential for its pharmacological effects .
(+)-Bamethan undergoes several chemical reactions that are crucial for its synthesis and potential applications:
These reactions are typically conducted under controlled conditions to ensure high yields and minimize by-products .
The mechanism of action of (+)-Bamethan primarily involves its role as a vasodilator. It acts by:
This mechanism highlights its potential therapeutic applications in cardiovascular health .
The physical and chemical properties of (+)-Bamethan include:
These properties are critical for understanding how (+)-Bamethan behaves in biological systems and its potential efficacy as a therapeutic agent .
(+)-Bamethan has several notable applications in scientific research and medicine:
(+)-Bamethan is systematically named (𝑅)-4-[2-(butylamino)-1-hydroxyethyl]phenol according to IUPAC conventions [9] [10]. This nomenclature specifies:
Table 1: Nomenclature and Identifiers of (+)-Bamethan
| Classification | Identifier |
|---|---|
| IUPAC Name | (𝑅)-4-[2-(Butylamino)-1-hydroxyethyl]phenol |
| CAS Registry Number | 3703-79-5 |
| Synonyms | Butedrine; 𝑁-Butylnorsynephrine; (+)-Bamethane |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Chiral SMILES Notation | CCCC[NH2+]CC@HC1=CC=C(O)C=C1 |
Bamethan exists as enantiomeric pairs:
The genesis of bamethan parallels mid-20th-century cardiovascular pharmacology:
Early intellectual property (IP) strategies focused on broad therapeutic claims:
Table 2: Historical Patent Milestones for Bamethan
| Era | Patent Focus | Key Innovation |
|---|---|---|
| 1960–1979 | Racemic synthesis & formulations | Scalable production; oral/injectable formats |
| 1980–1999 | Combination therapies | Fixed-dose products with anticoagulants |
| 2000–Present | Enantioselective synthesis | Chiral catalysts for (+)-isomer ≥98% ee |
The compound remains relevant in vascular pharmacology, with contemporary research exploring its role in endothelial dysfunction models and targeted drug delivery [3] [8].
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: